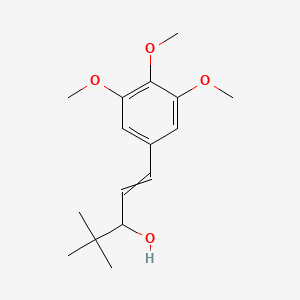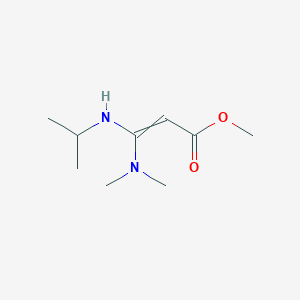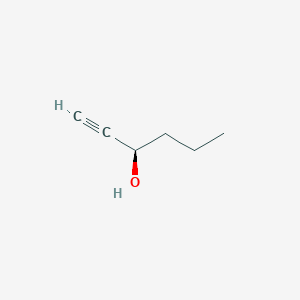
(3R)-hex-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-hex-1-yn-3-ol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH) attached to the third carbon atom in the chain. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-hex-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, a typical synthetic route might involve the following steps:
Starting Material: Begin with a suitable alkyne precursor.
Hydroboration-Oxidation: The alkyne is subjected to hydroboration using a chiral borane reagent, followed by oxidation to introduce the hydroxyl group at the desired position.
Purification: The resulting product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Asymmetric Hydrogenation: Utilizing chiral catalysts to selectively hydrogenate a prochiral alkyne.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer of a racemic mixture to the desired this compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-hex-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include:
Oxidation: Hex-1-yn-3-one or hex-1-yn-3-al.
Reduction: Hex-1-en-3-ol or hexan-3-ol.
Substitution: 3-chlorohex-1-yne or 3-bromohex-1-yne.
Scientific Research Applications
(3R)-hex-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme catalysis and stereochemistry.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism by which (3R)-hex-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Reduction: The alkyne group is hydrogenated to form an alkene or alkane.
Substitution: The hydroxyl group is replaced by a halide through nucleophilic attack.
Comparison with Similar Compounds
(3R)-hex-1-yn-3-ol can be compared with other similar compounds such as:
(3S)-hex-1-yn-3-ol: The enantiomer of this compound, which has the opposite spatial configuration.
Hex-1-yn-3-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
Hex-1-en-3-ol: A similar compound with a double bond instead of a triple bond.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules.
Properties
CAS No. |
74364-79-7 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(3R)-hex-1-yn-3-ol |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3/t6-/m0/s1 |
InChI Key |
LTFTWJYRQNTCHI-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@H](C#C)O |
Canonical SMILES |
CCCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


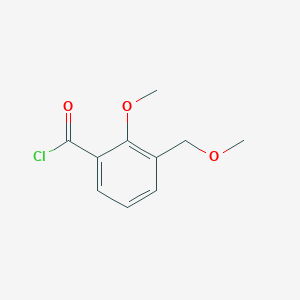


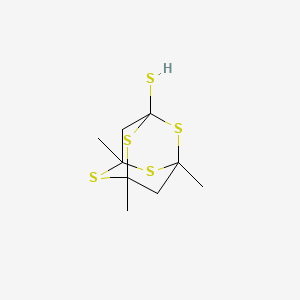
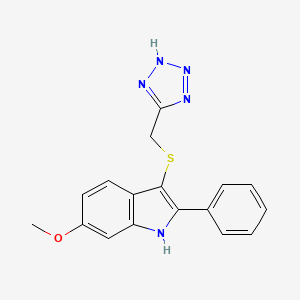
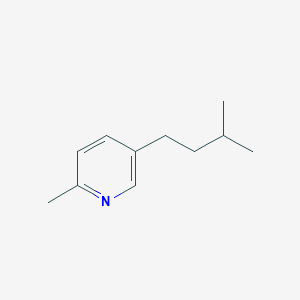

![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
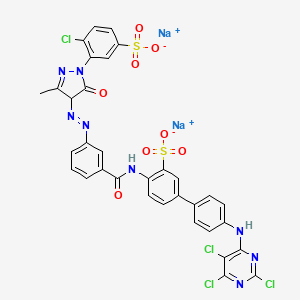

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
